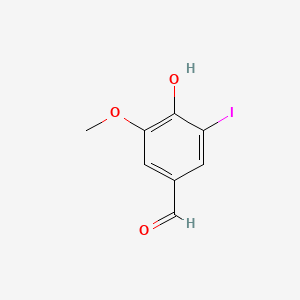

5-Iodovanillin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16678. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-iodo-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBCSYADXYILEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063885 | |

| Record name | Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-36-8 | |

| Record name | 4-Hydroxy-3-iodo-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodovanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodovanillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Iodovanillin from Vanillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-iodovanillin, a crucial intermediate in the development of various pharmaceuticals and fine chemicals. The document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic workflow.

Introduction

Vanillin, a widely available and renewable starting material derived from lignin, serves as a key precursor for the synthesis of a variety of functionalized aromatic compounds. The introduction of an iodine atom at the C5 position of the vanillin ring system yields this compound, significantly enhancing its synthetic utility. This modification allows for subsequent cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the construction of complex molecular architectures.[1][2] This guide explores common and efficient methods for the iodination of vanillin, providing detailed procedures for laboratory-scale synthesis.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from vanillin proceeds via an electrophilic aromatic substitution reaction. The hydroxyl and methoxy groups on the vanillin ring are electron-donating and activate the aromatic ring towards electrophilic attack.[3] Specifically, they direct incoming electrophiles to the ortho and para positions. The C5 position is sterically accessible and electronically activated by both the hydroxyl and methoxy groups, leading to the regioselective formation of this compound as the major product. The electrophilic iodine species is typically generated in situ from various reagents.

Experimental Protocols

Several methods have been reported for the synthesis of this compound. The following protocols represent some of the most common and effective approaches.

Method A: Iodination using Sodium Triiodide

This method utilizes a solution of sodium triiodide (NaI₃), which can be prepared in situ from sodium iodide and iodine.[4]

Procedure:

-

Dissolve vanillin (e.g., 28.4 g, 200 mmol) in 1N sodium hydroxide (200 mL) and warm the solution to 90°C.[4]

-

Prepare a 2 M aqueous solution of NaI₃ by dissolving sodium iodide and iodine in water.[4]

-

Over a period of 3 hours, add the NaI₃ solution (e.g., 105 mL, 210 mmol I₂) along with a catalytic amount of 3.55 M sulfuric acid (5 mL) to the vanillin solution with stirring.[4]

-

Continue stirring until the iodine color is discharged and a precipitate forms.[4]

-

Cool the reaction mixture to room temperature and acidify to a pH of 2-3 with 20% aqueous sulfuric acid.

-

Extract the product with a suitable organic solvent, such as a 10% methanol/90% chloroform mixture.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure to yield this compound.

Method B: Iodination using Oxone® and Potassium Iodide

This "green chemistry" approach utilizes Oxone® as an oxidant in an aqueous medium, offering a more environmentally benign alternative.[1][2]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and an addition funnel, prepare a suspension of vanillin (e.g., 0.50 g, 3.3 mmol) and potassium iodide (0.55 g, 3.3 mmol) in deionized water (4 mL).[1]

-

Dissolve Oxone® (1.05 g, 3.41 mmol of KHSO₅) in deionized water (4 mL).[1]

-

Add the Oxone® solution dropwise to the rapidly stirred vanillin suspension over 5 minutes.[1]

-

Reflux the resulting mixture for 1 hour.[1]

-

Cool the reaction mixture and isolate the solid product by vacuum filtration.[1]

-

Wash the product thoroughly with deionized water.[1]

-

The crude product can be recrystallized from an 80:20 isopropanol/ethyl acetate mixture with the addition of hot water.[1]

Method C: Iodination using Sodium Iodide and Sodium Hypochlorite

This protocol employs household bleach (sodium hypochlorite solution) as the oxidizing agent to generate the electrophilic iodine species in situ from sodium iodide.[5][6]

Procedure:

-

Dissolve vanillin (e.g., 0.87 g, 5.7 mmol) and potassium iodide (1.26 g, 7.6 mmol) in 95% ethanol (25 mL) in a flask.

-

Cool the mixture in an ice bath.

-

Slowly add a 3.5% sodium hypochlorite solution (14.5 mL) over 20 minutes with constant stirring.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for another 20 minutes.

-

Quench the excess iodine and sodium hypochlorite by adding sodium thiosulfate (e.g., 0.98 g).

-

Acidify the solution with hydrochloric acid until the product completely precipitates.

-

Cool the mixture and collect the solid product by vacuum filtration, washing with cold water.

-

The product can be recrystallized from an ethanol-water mixture.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic methods.

| Parameter | Method A (Sodium Triiodide) | Method B (Oxone®/KI) | Method C (NaI/NaOCl) |

| Vanillin | 200 mmol[4] | 3.3 mmol[1] | 5.7 mmol |

| Iodinating Agent | NaI₃ (210 mmol I₂)[4] | KI (3.3 mmol)[1] | KI (7.6 mmol) |

| Oxidant | - | Oxone® (3.41 mmol KHSO₅)[1] | NaOCl (3.5% solution, 14.5 mL) |

| Solvent | 1N NaOH(aq) / H₂O[4] | Deionized Water[1] | 95% Ethanol |

| Reaction Time | 3 hours (addition)[4] | 1 hour[1] | ~40 minutes |

| Reaction Temp. | 90°C[4] | Reflux[1] | 0°C to Room Temp. |

| Yield | ~99% | Not explicitly stated | 63% |

| Purity | >95% by NMR | Sufficient for next step[1] | Recrystallized product |

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of electrophilic aromatic substitution on vanillin.

Conclusion

The synthesis of this compound from vanillin is a well-established and versatile transformation in organic synthesis. The choice of method can be guided by factors such as desired yield, purity requirements, available reagents, and environmental considerations. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis of functionalized aromatic compounds for various applications, including drug discovery and development.

References

An In-depth Technical Guide to the Solubility of 5-Iodovanillin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-iodovanillin in various organic solvents. While quantitative solubility data is not extensively available in published literature, this document consolidates qualitative information from synthetic and purification procedures, outlines detailed experimental protocols for solubility determination, and presents key synthetic workflows.

Introduction to this compound

This compound (4-hydroxy-3-iodo-5-methoxybenzaldehyde) is a halogenated derivative of vanillin, a widely used flavoring agent.[1][2] The introduction of an iodine atom onto the vanillin scaffold significantly alters its physicochemical properties and enhances its utility as a versatile intermediate in organic synthesis.[1] It serves as a crucial building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.[1][3][4] Understanding its solubility in organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development.

Solubility Profile of this compound

Quantitative solubility data for this compound in a range of organic solvents is not well-documented in publicly accessible literature.[5][6][7] However, a review of synthetic procedures and purification methods provides valuable qualitative insights into its solubility characteristics.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Solubility Description | Context of Use |

| Alcohols | Ethanol | Soluble, particularly when hot.[1] | Recrystallization, Reaction Solvent |

| Methanol | Soluble in a mixture with chloroform. | Extraction | |

| Isopropanol | Soluble in hot isopropanol.[8] | Recrystallization | |

| Halogenated | Dichloromethane | Soluble.[9] | Flash Chromatography, Extraction |

| Chloroform | Soluble in a mixture with methanol. | Extraction | |

| Esters | Ethyl Acetate | Soluble.[10][11] | Extraction |

| Aromatics | Benzene | Soluble when hot.[12] | Recrystallization |

| Aqueous | Water | Limited solubility.[1] | Recrystallization (in mixture with ethanol) |

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound, as well as a standard protocol for the quantitative determination of its solubility.

Synthesis of this compound via Electrophilic Aromatic Substitution

This protocol describes a common method for the iodination of vanillin.

Materials:

-

Vanillin

-

Potassium iodide (KI)

-

95% Ethanol

-

Sodium hypochlorite (NaOCl) solution (e.g., household bleach)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolve vanillin and potassium iodide in 95% ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add sodium hypochlorite solution to the stirred mixture over a period of 20 minutes.

-

Remove the ice bath and continue stirring at room temperature for another 20 minutes.

-

Quench the reaction by adding a solution of sodium thiosulfate to neutralize any excess iodine and sodium hypochlorite.

-

Acidify the solution with hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash with cold water.

Purification of this compound

This is the most common method for purifying crude this compound.[1]

Procedure:

-

Transfer the crude this compound to a beaker.

-

Add a minimal amount of boiling ethanol to dissolve the solid.

-

While the solution is hot, add hot water dropwise until the solution becomes cloudy.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, during which crystals of pure this compound will form.

-

Complete the crystallization by placing the beaker in an ice bath.

-

Collect the purified crystals by vacuum filtration and dry them.

For higher purity, column chromatography can be employed.[9]

Stationary Phase: Silica gel Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is often used. The process typically starts with a non-polar mixture (e.g., 5:1 hexane-ethyl acetate) and gradually increases in polarity to pure ethyl acetate.

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, starting with the less polar mixture and gradually increasing the proportion of the more polar solvent.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard and reliable method for determining the equilibrium solubility of a solid in a solvent.[13]

Apparatus and Reagents:

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

This compound (purified)

-

Selected organic solvents

Procedure:

-

Add an excess amount of purified this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vial to stand at the same constant temperature to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Synthetic Utility and Biological Relevance of this compound

This compound is a valuable precursor for the synthesis of various compounds with potential biological activities. The presence of the reactive iodine atom allows for a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[11]

Derivatives of this compound have been investigated for several therapeutic applications:

-

Antifungal and Antimicrobial Agents: The core structure can be modified to create compounds with activity against fungi and bacteria.[4]

-

Anticancer Agents: It is a precursor for the synthesis of hydroxamic acids, which have shown potential in cancer therapy.[3]

-

Inhibitors of Bacillus anthracis: Derivatives of this compound have been synthesized to create agents that show inhibitory activity against the bacterium responsible for anthrax.

While specific signaling pathways for this compound itself are not well-defined, a derivative of the parent compound, vanillin, has been shown to suppress the Wnt/β-catenin signaling pathway in colon cancer cells.[14] This suggests that modified vanilloids could potentially interact with key cellular signaling cascades.

References

- 1. Buy this compound | 5438-36-8 [smolecule.com]

- 2. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | C8H7IO3 | CID 79499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5438-36-8: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 5438-36-8 | FI67450 | Biosynth [biosynth.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Sciencemadness Discussion Board - this compound alternate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Vanillin > this compound > 5-OH-Vanillin , Hive Methods Discourse [chemistry.mdma.ch]

- 13. researchgate.net [researchgate.net]

- 14. jddtonline.info [jddtonline.info]

Spectroscopic Analysis of 5-Iodovanillin: A Technical Guide

This in-depth guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for 5-iodovanillin. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's structural features through spectroscopic analysis.

Introduction to this compound

This compound is a derivative of vanillin, a major component of natural vanilla extract. The introduction of an iodine atom to the aromatic ring significantly alters its electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Spectroscopic techniques such as NMR and IR are crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The following sections present the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aldehydic, aromatic, methoxy, and hydroxyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Aldehyde (-CHO) | 9.76 | Singlet | - | 1H |

| Aromatic (H-6) | 7.89 | Doublet | 1.7 | 1H |

| Aromatic (H-2) | 7.42 | Doublet | 1.7 | 1H |

| Methoxy (-OCH₃) | 3.91 | Singlet | - | 3H |

| Hydroxyl (-OH) | ~10.4 (broad) | Singlet | - | 1H |

Table 1: ¹H NMR Data for this compound in DMSO-d₆.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (Aldehyde) | 191.0 |

| C-4 (Ar-OH) | 152.4 |

| C-3 (Ar-OCH₃) | 150.6 |

| C-6 (Ar-H) | 134.0 |

| C-1 (Ar-CHO) | 131.6 |

| C-2 (Ar-H) | 116.1 |

| C-5 (Ar-I) | 87.0 |

| -OCH₃ | 59.8 |

Table 2: ¹³C NMR Data for this compound in DMSO-d₆.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl, aldehyde, and aromatic functionalities.

| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3236 (broad) |

| C=O (aldehyde) | Stretching | 1685 |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C=C (aromatic) | Stretching | ~1500-1600 |

| C-O (methoxy) | Stretching | ~1200-1300 |

Table 3: Key IR Absorption Bands for this compound.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR:

-

Observe frequency: As per the instrument's magnetic field strength.

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR:

-

Observe frequency: As per the instrument's magnetic field strength.

-

Pulse sequence: Proton-decoupled experiment.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Reference: DMSO-d₆ solvent peak at 39.52 ppm.

-

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet-forming die.

-

Press the powder under high pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Figure 1: General workflow for spectroscopic analysis of this compound.

References

The History and Discovery of 5-Iodovanillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodovanillin, a halogenated derivative of vanillin, has emerged as a significant intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and as a valuable tool in chemical education. This technical guide provides an in-depth exploration of the history, discovery, and key experimental protocols related to this compound. It includes a comprehensive summary of its synthesis, characterization data, and an overview of its known biological context, presented through structured data tables and detailed experimental methodologies.

Introduction

Vanillin, the primary chemical component of vanilla bean extract, has long been a subject of chemical modification to alter its reactivity and biological activity. The introduction of a halogen atom, such as iodine, to the vanillin structure significantly enhances its utility as a synthetic precursor. Specifically, the iodine atom at the 5-position of the vanillin ring serves as a reactive handle for various cross-coupling reactions, making this compound a versatile building block in medicinal chemistry and materials science.[1] This guide traces the historical development of this compound, from its earliest synthesis to modern preparative methods, and provides detailed technical information for its practical application in a research setting.

History and Discovery

The synthesis of halogenated vanillin derivatives has been a subject of scientific inquiry for over a century. While early investigations into the modification of vanillin laid the groundwork, the first definitive synthesis of this compound is credited to P. Smith in 1958, as detailed in the Journal of the Chemical Society.[2] This work followed earlier explorations of halogenation reactions on vanillin and its derivatives.

Significant advancements in the utility of this compound came from Canadian researchers in the mid-20th century. A notable 1953 publication in the Canadian Journal of Chemistry by J. M. Pepper and J. A. MacDonald detailed the use of this compound as a key intermediate in the synthesis of syringaldehyde.[3] This research highlighted the increased reactivity of the iodinated compound compared to its bromo and chloro analogs in nucleophilic substitution reactions.[3] Further work in the 1960s, also documented in the Canadian Journal of Chemistry, established copper-catalyzed hydrolysis methods to convert this compound to 5-hydroxyvanillin, solidifying its role as a crucial intermediate in the synthesis of lignin model compounds and other complex organic molecules.[3]

Physicochemical and Spectroscopic Data

The identity and purity of this compound are confirmed through various analytical techniques. The following tables summarize its key physicochemical properties and characteristic spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇IO₃ | [3] |

| Molecular Weight | 278.04 g/mol | [3] |

| Melting Point | 183-185 °C | [3] |

| Appearance | Tan, shiny solid with a pleasant aroma | [1] |

| CAS Number | 5438-36-8 | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Key Peaks/Shifts (ppm or cm⁻¹) | Reference(s) |

| ¹H NMR | DMSO-d₆ | 9.76 (s, 1H, CHO), 7.89 (d, 1H), 7.42 (d, 1H), 3.91 (s, 3H, OCH₃) | [4] |

| ¹³C NMR | DMSO-d₆ | 191.0, 152.4, 150.6, 134.0, 131.6, 116.1, 93.0, 59.8 | [1] |

| IR | KBr | 3236 (O-H), 1685 (C=O) cm⁻¹ | [1] |

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following sections provide detailed protocols for some of the most common and historically significant methods.

Iodination of Vanillin using Iodine and Sodium Bicarbonate (P. Smith, 1958)

This method represents the first published synthesis of this compound.[2]

Reaction Scheme:

Figure 1: Synthesis of this compound via Iodination.

Procedure:

-

Suspend 7.5 g of vanillin in 200 mL of water containing 5 g of sodium bicarbonate and 10 g of potassium iodide.[2]

-

To the rapidly stirred suspension, add 12.6 g of iodine in four portions over 30 minutes.[2]

-

Continue stirring for 3 hours and then leave the mixture to stand overnight.[2]

-

Filter the resulting product and wash it with a dilute sodium thiosulfate solution followed by water.[2]

-

Dry the product at 45 °C. The reported yield is 11.8 g with a melting point of 175 °C, which can be recrystallized from aqueous ethanol to a melting point of 180 °C.[2]

Iodination using Sodium Iodide and Sodium Hypochlorite (Green Chemistry Approach)

This method offers a more environmentally friendly alternative by generating the iodinating agent in situ.[5]

Experimental Workflow:

Figure 2: Workflow for the Green Synthesis of this compound.

Procedure:

-

In a 100 mL flask, dissolve 0.87 g of vanillin (5.7 mmol) and 1.26 g of potassium iodide (7.6 mmol) in 25 mL of 95% ethanol.[5]

-

Chill the mixture in an ice bath and add 14.5 mL of a 3.5% sodium hypochlorite solution dropwise over 20 minutes with constant stirring.[5]

-

Remove the flask from the ice bath and continue stirring at room temperature for another 20 minutes.[5]

-

Neutralize the excess iodine and sodium hypochlorite by adding 0.98 g of sodium thiosulfate.[5]

-

Acidify the solution with hydrochloric acid until the product completely precipitates.[5]

-

Cool the mixture and filter the solid on a Büchner funnel, rinsing with cold water.[5]

-

Recrystallize the crude product from an ethanol-water mixture. To do this, dissolve the solid in a minimal amount of boiling ethanol and add water until cloudiness is observed. Allow the solution to cool to room temperature to form crystals.[5]

-

Recover the crystalline product by vacuum filtration and dry it over sodium hydroxide. This method reportedly yields 1 g (63%) of this compound.[5]

Table 3: Comparison of Synthetic Protocols for this compound

| Parameter | Method 4.1 (Smith, 1958) | Method 4.2 (Green Chemistry) |

| Iodinating Agent | I₂/KI | KI/NaOCl (in situ I⁺) |

| Solvent | Water | 95% Ethanol |

| Reaction Time | >3 hours + overnight | ~40 minutes |

| Workup | Filtration, Na₂S₂O₃ wash | Neutralization, Acidification, Filtration |

| Purification | Recrystallization (aq. EtOH) | Recrystallization (EtOH/H₂O) |

| Reported Yield | ~85% (calculated from masses) | 63% |

Biological Activity and Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature detailing the specific involvement of this compound in cellular signaling pathways. Its primary role in a biological context has been as a precursor for the synthesis of other biologically active molecules. For instance, it is a key intermediate in the preparation of compounds with potential antimicrobial activity against pathogens like Bacillus anthracis.[4]

Potential Biological Roles (Inferred from Vanillin and its Derivatives):

-

Anti-inflammatory Effects: Vanillin has been shown to inhibit inflammatory pathways, potentially through the modulation of transcription factors like NF-κB.[8]

-

Antimicrobial Properties: Vanillin can disrupt the cell membranes of bacteria and interfere with their energy metabolism.[9] The increased lipophilicity of this compound might alter its antimicrobial spectrum or potency.

-

Anticancer Potential: Vanillin has been reported to induce apoptosis in cancer cells and inhibit their proliferation.[5] The anticancer activity of vanillin has been linked to its ability to bind to and inhibit CAMKIV, a protein associated with cancer.[5]

Signaling Pathway of Vanillin's Anti-inflammatory Action (Hypothetical for this compound):

Figure 3: Proposed Anti-inflammatory Mechanism of Vanillin.

It is important to emphasize that while these activities are known for vanillin and related compounds, dedicated studies are required to elucidate the specific biological roles and mechanisms of action of this compound.

Conclusion

This compound has a rich history as a key synthetic intermediate, evolving from early academic curiosities to a valuable tool in modern medicinal chemistry. Its straightforward synthesis from the readily available starting material, vanillin, coupled with the enhanced reactivity conferred by the iodine substituent, ensures its continued importance. While its direct role in biological signaling remains an area for future investigation, the established biological activities of its parent compound suggest that this compound and its derivatives may hold significant therapeutic potential. This guide provides a foundational resource for researchers looking to understand and utilize this versatile molecule in their scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-tumor role and molecular mechanism of vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 97 5438-36-8 [sigmaaldrich.com]

- 4. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence of vanillin binding to CAMKIV explains the anti-cancer mechanism in human hepatic carcinoma and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. | Semantic Scholar [semanticscholar.org]

- 7. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial mechanism of vanillin against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Properties of 5-Iodovanillin

This technical guide provides a comprehensive overview of the electrochemical properties of 5-iodovanillin, a derivative of vanillin. Due to the limited direct experimental data on this compound's electrochemical behavior in the reviewed literature, this document extrapolates from the well-documented electrochemical characteristics of the parent compound, vanillin. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data summaries, and visual representations of key processes.

Synthesis of this compound

This compound is synthesized via electrophilic aromatic substitution on vanillin. The reaction introduces an iodine atom at the 5-position of the aromatic ring. The electron-rich nature of the vanillin ring allows this reaction to proceed without a catalyst.

Experimental Protocol for Synthesis

This protocol is adapted from a common laboratory procedure for the iodination of vanillin.

Materials:

-

Vanillin (1 eq.)

-

Potassium iodide (1.3 eq.)

-

95% Ethanol

-

3.5% Sodium hypochlorite solution

-

Sodium thiosulfate

-

Hydrochloric acid

-

Deionized water

Procedure:

-

Dissolve 0.87 g of vanillin (5.7 mmol) and 1.26 g of potassium iodide (7.6 mmol) in 25 mL of 95% ethanol in a 100 mL flask.

-

Cool the mixture in an ice bath.

-

Slowly add 14.5 mL of a 3.5% sodium hypochlorite solution over 20 minutes with constant stirring.

-

Remove the flask from the ice bath and continue stirring at room temperature for an additional 20 minutes.

-

Neutralize any excess iodine and sodium hypochlorite by adding 0.98 g of sodium thiosulfate.

-

Acidify the solution with hydrochloric acid until the product fully precipitates.

-

Cool the mixture and filter the precipitate using a Buchner funnel.

-

Wash the solid with cold water.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound. A total yield of approximately 1g (63%) can be expected.

Electrochemical Properties

Electrochemical Behavior of Vanillin

The electrochemical analysis of vanillin is often performed using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV).[1] The oxidation of vanillin is an irreversible, diffusion-controlled process. The primary oxidation occurs at the phenolic hydroxyl group.

Anodic peak potentials for vanillin oxidation have been reported at approximately +0.84 V versus an Ag/AgCl reference electrode in a 0.1 M KCl supporting electrolyte.[1] The electrochemical response of vanillin is influenced by the pH of the solution, with peak potentials shifting to more negative values as the pH increases. This indicates the involvement of protons in the oxidation process.

Quantitative Electrochemical Data for Vanillin

The following table summarizes key electrochemical parameters for vanillin based on available literature.

| Parameter | Value | Conditions | Reference Electrode | Source |

| Anodic Peak Potential (Epa) | ~0.84 V | 0.1 M KCl | Ag/AgCl | [1] |

| Linear Concentration Range | 1 - 250 µM | 0.1 M KCl | Ag/AgCl | [1] |

| Limit of Detection (LOD) | 0.364 µM | 0.1 M KCl | Ag/AgCl | [1] |

| Limit of Quantification (LOQ) | 1.21 µM | 0.1 M KCl | Ag/AgCl | [1] |

Hypothesized Influence of the Iodo-Substituent

The introduction of an iodine atom at the 5-position of the vanillin ring is expected to influence its electrochemical properties due to electronic effects. Iodine is an electron-withdrawing group through induction, but it can also be a weak electron-donating group through resonance. Given its position on the aromatic ring, the inductive effect is likely to be more dominant.

This electron-withdrawing nature would decrease the electron density on the aromatic ring and the phenolic hydroxyl group. Consequently, the oxidation of the hydroxyl group in this compound is anticipated to be more difficult compared to vanillin. This would likely result in a shift of the anodic peak potential to more positive values. The extent of this shift would need to be determined experimentally.

Experimental Protocols for Electrochemical Analysis

The following are generalized protocols for the electrochemical analysis of vanillin and can be adapted for the study of this compound.

Cyclic Voltammetry (CV)

Apparatus:

-

Potentiostat

-

Three-electrode cell:

-

Electrolyte solution (e.g., 0.1 M KCl or a Britton-Robinson buffer)[1][2]

Procedure:

-

Prepare a stock solution of the analyte (e.g., 1.00 mM vanillin) in the supporting electrolyte.[2]

-

Place a known volume of the analyte solution into the electrochemical cell.

-

Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for a set period before the experiment.[3]

-

Immerse the electrodes in the solution.

-

Perform cyclic voltammetry by scanning the potential within a defined range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl).[1]

-

Record the resulting voltammogram. The scan rate can be varied to investigate the nature of the electrochemical process (e.g., 25 to 400 mV/s).[2]

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique often used for quantitative analysis.[1]

Procedure:

-

Follow steps 1-4 of the CV protocol.

-

Set the DPV parameters on the potentiostat, including initial potential, final potential, pulse amplitude, pulse width, and scan increment.

-

Run the DPV scan and record the voltammogram.

-

For quantitative analysis, construct a calibration curve by measuring the peak current at different analyte concentrations.[1]

Signaling Pathways and Reaction Mechanisms

The primary electrochemical reaction of interest for vanillin and its derivatives is the oxidation of the phenolic hydroxyl group.

Conclusion

While direct experimental data on the electrochemical properties of this compound are scarce in the reviewed literature, a comprehensive understanding can be inferred from the well-established electrochemical behavior of vanillin. The synthesis of this compound is a straightforward process, and its electrochemical analysis can be conducted using standard voltammetric techniques. The presence of the iodo-substituent is expected to shift the oxidation potential to more positive values due to its electron-withdrawing nature. Further experimental investigation is necessary to precisely quantify the electrochemical parameters of this compound and to fully elucidate its electrochemical behavior.

References

A Technical Guide to the Thermal Stability of 5-Iodovanillin

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Iodovanillin (CAS No: 5438-36-8), a halogenated derivative of vanillin, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its chemical structure, featuring aldehyde, hydroxyl, and methoxy functional groups on an iodinated benzene ring, dictates its reactivity and physical properties.[1][2] Understanding the thermal stability of this compound is paramount for drug development professionals and chemists, as it informs safe handling, storage conditions, and processing parameters, particularly in applications requiring elevated temperatures such as melt extrusion or crystallization processes.

This technical guide provides a comprehensive overview of the known thermal properties of this compound. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques for assessing thermal stability. While specific decomposition data is not widely published, this document establishes a framework for its evaluation, ensuring process safety and product integrity.

Physicochemical and Thermal Properties

This compound is typically a pale yellow or cream-colored crystalline powder.[3] General stability information from safety data sheets indicates that the compound is stable under recommended storage conditions, which include keeping it in a dry, cool, and well-ventilated place away from strong oxidizing agents and strong bases.[4][5][6] Thermal decomposition can lead to the release of hazardous vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide (HI).[5]

Quantitative Thermal Data

| Property | Value (°C) | Source(s) |

| Melting Point / Range | 183 - 185 | Sigma-Aldrich, ChemicalBook[7][8] |

| 179.0 - 185.0 | Thermo Scientific[3] | |

| 180 - 184 | Thermo Scientific[9] | |

| 183.0 | Wikidata (Jean-Claude Bradley Open Melting Point Dataset)[10] | |

| Decomposition Temperature | Not explicitly available in cited literature. | Santa Cruz Biotechnology[4] |

Thermal Stability Analysis Workflow

The evaluation of a compound's thermal stability is a systematic process. It begins with sample characterization and proceeds through distinct analytical techniques to determine key thermal transition and decomposition points. The following diagram illustrates a standard workflow for assessing the thermal properties of a pharmaceutical intermediate like this compound.

Experimental Protocols

The following sections detail standardized methodologies for conducting DSC and TGA experiments on a crystalline organic powder such as this compound.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11][12] It is used to determine thermal transition temperatures like melting point, glass transitions, and exothermic decompositions.[11][13]

Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHf) of this compound and to screen for any other endothermic or exothermic events prior to decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.[14]

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 30-50 mL/min to prevent oxidative degradation.[15]

-

Temperature Range: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 250 °C at a constant heating rate of 10 °C/min. The final temperature should be sufficiently above the expected melting point but below the point of significant decomposition.[14]

-

-

Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset or peak temperature of the endothermic melting event. Integrate the peak area to calculate the enthalpy of fusion (ΔHf). Analyze the thermogram for any other thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[16][17][18] It is essential for determining the temperature at which a material begins to decompose and for quantifying mass loss due to volatilization or degradation.

Objective: To determine the thermal stability and decomposition profile of this compound by identifying the onset temperature of mass loss.

Methodology:

-

Instrument Calibration: Perform mass and temperature calibrations as per the instrument's standard operating procedure.

-

Sample Preparation: Place 5-10 mg of this compound powder into a ceramic or alumina TGA crucible.[19]

-

Instrument Setup: Place the crucible onto the TGA's microbalance and ensure the furnace is sealed.

-

Thermal Program:

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-40 mL/min to create a non-reactive environment.[15][19]

-

Temperature Range: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to a temperature well above the melting point (e.g., 400 °C) at a heating rate of 10 °C/min.[15]

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition (Td) is typically determined as the temperature at which a significant deviation from the baseline mass occurs (e.g., 5% mass loss) or by calculating the peak of the first derivative of the TGA curve (DTG curve).[18]

Conclusion

The thermal stability of this compound is a critical parameter for its application in chemical synthesis and pharmaceutical manufacturing. While its melting point is well-documented in the range of 179-185 °C, specific quantitative data on its decomposition temperature is not widely available. The compound is generally considered stable under standard storage conditions but is known to release hazardous gases upon thermal decomposition.

For researchers and developers, direct characterization using the standardized TGA and DSC protocols outlined in this guide is strongly recommended. The resulting data will enable the determination of precise processing limits, ensure the development of safe handling procedures, and maintain the chemical integrity of this compound throughout its lifecycle.

References

- 1. This compound [stenutz.eu]

- 2. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | C8H7IO3 | CID 79499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A15162.09 [thermofisher.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | 5438-36-8 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. This compound - Wikidata [wikidata.org]

- 11. news-medical.net [news-medical.net]

- 12. veeprho.com [veeprho.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharma Engineering: [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study [pharmacalculations.com]

- 15. m.youtube.com [m.youtube.com]

- 16. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. egyankosh.ac.in [egyankosh.ac.in]

- 19. epfl.ch [epfl.ch]

A Technical Guide to Quantum Chemical Calculations for 5-Iodovanillin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations in the study of 5-iodovanillin. As a key intermediate in the synthesis of various biologically active compounds, a thorough understanding of the structural, electronic, and spectroscopic properties of this compound is crucial for the rational design of novel therapeutics.[1] This document outlines the standard computational methodologies, expected data outcomes, and the visualization of molecular and procedural information pertinent to such studies.

Introduction to this compound

This compound (4-hydroxy-3-iodo-5-methoxybenzaldehyde) is a halogenated derivative of vanillin, a naturally occurring phenolic aldehyde. The introduction of an iodine atom to the vanillin scaffold significantly alters its electronic and lipophilic properties, making it a valuable precursor for the synthesis of complex organic molecules with potential therapeutic applications, including antibacterial and anti-inflammatory agents.[1] Its utility as a building block in Suzuki-Miyaura and Sonogashira coupling reactions further underscores its importance in synthetic chemistry.[1]

Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the fundamental properties of this compound at the molecular level. These computational methods can predict optimized geometries, vibrational frequencies, electronic properties, and spectroscopic signatures, thereby providing invaluable insights that can guide experimental work and accelerate drug discovery efforts.

Computational Methodology

The following section details a robust and widely accepted computational protocol for performing quantum chemical calculations on this compound. This methodology is based on Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

2.1. Software

All calculations can be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan.

2.2. Molecular Geometry Optimization

The initial step involves the optimization of the 3D molecular structure of this compound. A common and effective approach is to use the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the atomic basis set, a split-valence set such as 6-311++G(d,p) is suitable for the non-iodine atoms (C, H, O). For the iodine atom, it is crucial to employ a basis set that accounts for relativistic effects, such as the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential.

2.3. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The computed frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental data.

2.4. Electronic Property Calculations

Several key electronic properties can be calculated to understand the reactivity and electronic nature of this compound:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for assessing the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important parameter.

-

Mulliken Atomic Charges: These calculations provide an approximation of the charge distribution across the molecule, indicating which atoms are electron-rich or electron-deficient.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic or nucleophilic attack.

2.5. Spectroscopic Simulations

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict the ¹³C and ¹H NMR chemical shifts. These theoretical values can then be compared with experimental spectra for structure validation.[2][3][4]

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum, providing information about the electronic transitions within the molecule.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the types of quantitative data that can be obtained from the quantum chemical calculations described above.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-I | 2.10 Å |

| C=O | 1.22 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-C-I | 119.5° |

| C-C=O | 124.0° | |

| Dihedral Angle | C-C-O-H | 180.0° |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | Description |

| ν(O-H) | 3450 | Hydroxyl stretch |

| ν(C=O) | 1680 | Carbonyl stretch |

| ν(C-I) | 550 | Carbon-Iodine stretch |

| δ(C-H) | 1430 | Aromatic C-H bend |

Table 3: Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

| C (C=O) | 190.5 |

| C (C-I) | 85.2 |

| H (CHO) | 9.8 |

| H (Ar-H) | 7.5 |

Visualizations

4.1. Molecular Structure of this compound

Caption: Molecular structure of this compound.

4.2. General Workflow for Quantum Chemical Calculations

Caption: A typical workflow for quantum chemical calculations.

Conclusion

Quantum chemical calculations provide a powerful and cost-effective means to investigate the molecular properties of this compound. The methodologies outlined in this guide, centered around Density Functional Theory, can yield a wealth of information regarding the molecule's geometry, stability, electronic structure, and spectroscopic characteristics. This data is invaluable for researchers in the fields of medicinal chemistry and materials science, aiding in the design of novel compounds and the interpretation of experimental results. The integration of computational and experimental approaches will undoubtedly continue to accelerate advancements in drug development and other related disciplines.

References

An In-depth Technical Guide to the Electronic Properties of 5-Iodovanillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodovanillin, a halogenated derivative of vanillin, is a compound of increasing interest in medicinal chemistry and materials science due to its potential as a building block for novel therapeutic agents and functional materials.[1] Its electronic properties are fundamental to understanding its reactivity, biological activity, and potential applications. This technical guide provides a comprehensive overview of the methodologies used to investigate the electronic characteristics of this compound. While specific experimental and computational data for this compound are not extensively available in the current literature, this document outlines detailed experimental protocols for key analytical techniques and a robust computational workflow. Furthermore, it presents available data for the parent compound, vanillin, to serve as a valuable point of reference. The guide also includes visualizations of a proposed experimental workflow and a potential biological signaling pathway, adhering to the specified formatting requirements.

Introduction

Vanillin and its derivatives are widely recognized for their biological activities, including antioxidant and anticancer properties.[2] The introduction of a halogen atom, such as iodine, into the vanillin structure can significantly alter its electronic distribution, lipophilicity, and ultimately, its biological efficacy and material properties.[3] The electron-withdrawing nature of the iodine atom at the 5-position of the aromatic ring in this compound is expected to influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, its redox potential, and its light-absorbing characteristics. A thorough understanding of these electronic properties is crucial for the rational design of new drugs and materials based on the this compound scaffold.

Theoretical Electronic Properties: A Computational Approach

While specific computational studies on this compound are sparse in the literature, Density Functional Theory (DFT) calculations are a powerful tool for predicting its electronic properties. A DFT study on vanillin has successfully calculated its HOMO-LUMO energies, providing a methodological precedent. The following protocol outlines a standard approach for such an investigation.

Computational Protocol: Density Functional Theory (DFT)

A typical computational workflow for determining the electronic properties of this compound would involve the following steps:

-

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. A widely used functional for this purpose is B3LYP with a suitable basis set, such as 6-311++G(d,p).

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties.

-

HOMO and LUMO Energies: The energies of the frontier molecular orbitals are calculated. The energy difference between the HOMO and LUMO provides the HOMO-LUMO gap, a key indicator of chemical reactivity and kinetic stability.

-

Ionization Potential and Electron Affinity: These can be estimated using the energies of the neutral, cationic, and anionic forms of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

-

Predicted Electronic Properties of Vanillin (for reference)

The following table summarizes the calculated electronic properties for the parent compound, vanillin, which can serve as a baseline for future studies on this compound.

| Property | Value | Method |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.8 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP/6-311++G(d,p) |

Note: These values are for the parent vanillin molecule and are intended for comparative purposes only.

Experimental Investigation of Electronic Properties

Experimental techniques are essential for validating computational predictions and providing a direct measure of the electronic behavior of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) can be correlated with the energy of the HOMO-LUMO gap.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile). A typical concentration range is 10-5 to 10-6 M.

-

Blank Measurement: Record the absorbance spectrum of the pure solvent to be used as a baseline.

-

Sample Measurement: Record the absorbance spectrum of the this compound solution over a wavelength range of approximately 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). The optical band gap (Eg) can be estimated from the onset of the absorption edge using the Tauc plot method.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile, dichloromethane).

-

Analyte Solution: Dissolve a small amount of this compound (typically 1-5 mM) in the electrolyte solution.

-

Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Record the cyclic voltammogram by scanning the potential between a suitable range (e.g., -2.0 V to +2.0 V).

-

Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered). The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

EHOMO = - (Eox - E1/2(Fc/Fc+) + 4.8) eV

-

ELUMO = - (Ered - E1/2(Fc/Fc+) + 4.8) eV The electrochemical band gap can then be calculated as the difference between the HOMO and LUMO energy levels.

-

Biological Relevance and Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, its known antifungal activity suggests potential interactions with fungal cellular processes. Phenolic compounds, in general, are known to exert their antifungal effects through various mechanisms, including disruption of the cell membrane, inhibition of enzyme activity, and interference with cellular signaling.

Summary of Data and Future Directions

This guide has outlined the essential theoretical and experimental frameworks for investigating the electronic properties of this compound. While specific quantitative data for this compound remains to be published, the provided protocols offer a clear roadmap for researchers.

Table of Reference Data for Vanillin:

| Property | Experimental Value (Vanillin) | Reference |

| Oxidation Potential | ~0.8 V vs. Ag/AgCl | [4] |

| UV-Vis λmax | ~230 nm, ~280 nm, ~310 nm | Varies with solvent |

Future research should focus on performing the described computational and experimental studies on this compound to populate its electronic property profile. This will be invaluable for the targeted design of novel pharmaceuticals and organic electronic materials. The exploration of its specific biological mechanisms of action, particularly its antifungal properties, will also be a critical area for future investigation.

References

An In-depth Technical Guide to the Reaction Mechanism of Vanillin Iodination

Abstract: This technical guide provides a comprehensive examination of the reaction mechanism for the iodination of vanillin (4-hydroxy-3-methoxybenzaldehyde), a critical transformation for producing valuable chemical intermediates. The document elucidates the principles of electrophilic aromatic substitution as applied to the vanillin scaffold, details the directing effects of its substituent groups, and outlines various methods for generating the requisite electrophilic iodine species. Detailed experimental protocols, quantitative yield comparisons, and spectroscopic data for the primary product, 5-iodovanillin, are presented to support researchers, scientists, and professionals in the field of drug development and organic synthesis.

The Core Mechanism: Electrophilic Aromatic Substitution (EAS)

The iodination of vanillin is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] This process fundamentally involves the replacement of a hydrogen atom on the aromatic ring with an electrophile—in this case, an iodine species. The mechanism proceeds via a two-step addition-elimination pathway.[1][2]

-

Addition of the Electrophile: The π-electron system of the vanillin ring, acting as a nucleophile, attacks the electrophilic iodine (I⁺).[2] This initial attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Elimination of a Proton: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product.

Regioselectivity: The Role of Substituent Groups

The regiochemical outcome of the reaction is dictated by the three functional groups on the vanillin ring: a hydroxyl group (-OH), a methoxy group (-OCH₃), and an aldehyde group (-CHO).

-

Activating Groups: The hydroxyl and methoxy groups are potent activating groups.[3][4] They donate electron density to the ring through resonance (π-donation), making the ring more nucleophilic and accelerating the rate of reaction.[5][6] Both are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.[4][7]

-

Deactivating Group: The aldehyde group is a deactivating group that withdraws electron density from the ring, primarily through resonance, making the ring less reactive.[3] It acts as a meta-director.[3]

The hydroxyl group is the most powerful activating group on the ring.[2] The position most favorable for electrophilic attack is C-5, which is ortho to the hydroxyl group and para to the methoxy group. The directing effects of these two activating groups reinforce each other at this position. Furthermore, this position is meta to the deactivating aldehyde group, which is the least unfavorable position relative to the deactivator. This confluence of electronic effects leads to the highly regioselective formation of This compound .[8]

Generation of the Electrophilic Iodine Species

While elemental iodine (I₂) has relatively low reactivity toward many aromatic systems, the highly activated nature of the vanillin ring makes the reaction facile.[1] However, to improve efficiency and control, the electrophilic iodine is typically generated in situ using an oxidizing agent in combination with an iodide salt.[1]

Common methods include:

-

Sodium Hypochlorite (Bleach) and Sodium Iodide: A widely used, "green" method where household bleach (NaOCl) oxidizes sodium iodide (NaI) to generate the active electrophile.[1][2]

-

Oxone® and Potassium Iodide: Oxone® (potassium peroxymonosulfate) serves as a powerful yet safer oxidizing agent to convert potassium iodide (KI) into the iodinating species.[8][9] This method is often performed in water, enhancing its green credentials.[8]

-

Sodium Triiodide (NaI₃): This reagent can be prepared or used directly to introduce iodine to the aromatic ring.

References

- 1. organicers.org [organicers.org]

- 2. youtube.com [youtube.com]

- 3. Electrophilic Aromatic Iodination of Vanillin - 961 Words | Bartleby [bartleby.com]

- 4. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Reactions of 5-Iodovanillin with Amines for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodovanillin, a halogenated derivative of the natural product vanillin, serves as a versatile building block in synthetic organic and medicinal chemistry. The presence of three key functional groups—a hydroxyl, a methoxy, and an aldehyde—on an aromatic ring, combined with a reactive iodine atom, makes it a valuable precursor for the synthesis of a diverse range of molecular scaffolds. The reactions of this compound with amines, in particular, open avenues to novel compounds with significant biological activities. These reactions primarily include Schiff base formation, Buchwald-Hartwig amination, and Ullmann condensation, each providing a unique pathway to C-N bond formation.

The resulting amine derivatives of this compound have garnered considerable interest in drug discovery, demonstrating potential as antimicrobial agents and as multi-target ligands for the treatment of neurodegenerative diseases like Alzheimer's. This document provides detailed application notes and experimental protocols for the key reactions of this compound with amines and summarizes the biological activities of the synthesized compounds.

Key Reactions and Mechanisms

The reactivity of this compound allows for several types of C-N bond-forming reactions with amines. The choice of reaction depends on the nature of the amine and the desired final product.

Schiff Base Formation

The aldehyde functional group of this compound readily undergoes condensation with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate followed by dehydration.

Buchwald-Hartwig Amination

The carbon-iodine bond in this compound is susceptible to palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination allows for the formation of a C-N bond between the aromatic ring and a primary or secondary amine. This reaction is highly versatile and tolerates a wide range of functional groups.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds between aryl halides and amines. While it often requires harsher conditions than the Buchwald-Hartwig amination, it provides an alternative and sometimes complementary approach, especially for certain heterocyclic amines.

Applications in Drug Discovery

Derivatives of this compound synthesized through reactions with amines have shown promise in several therapeutic areas.

Antimicrobial Activity

Schiff bases and other amine derivatives of vanillin and its analogues have been reported to exhibit significant antibacterial and antifungal properties. The imine linkage is often crucial for their biological activity. These compounds can serve as leads for the development of new antimicrobial agents to combat drug-resistant pathogens.

Alzheimer's Disease

Vanillin derivatives are being explored as multi-target ligands for the treatment of Alzheimer's disease.[1] The multifaceted nature of this neurodegenerative disorder necessitates therapeutic agents that can address multiple pathological pathways.[1] Derivatives of this compound have been shown to exhibit antioxidant properties and act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3][4] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, a key strategy in managing the symptoms of Alzheimer's disease.[4]

Experimental Protocols

Note: These protocols are generalized and may require optimization for specific substrates. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of a this compound Schiff Base

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline or substituted aniline)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add the primary amine (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a desiccator or vacuum oven.

-

Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)

-